molecular formula C17H14N2O4 B5462646 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B5462646
M. Wt: 310.30 g/mol
InChI Key: SBNXBGCJXJJBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, BMDM-1, and has been found to exhibit a range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of BMDM-1 is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. BMDM-1 has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
BMDM-1 has been found to exhibit several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. Additionally, BMDM-1 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMDM-1 in lab experiments is its potent biological activity, which makes it a promising candidate for further research. However, one of the limitations of using BMDM-1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on BMDM-1, including:
1. Further studies on the mechanism of action of BMDM-1 to better understand its biological activity.
2. Development of new synthetic methods to improve the solubility and bioavailability of BMDM-1.
3. Evaluation of the potential therapeutic applications of BMDM-1 in other diseases such as diabetes and cardiovascular disease.
4. Investigation of the toxicity and safety profile of BMDM-1 in animal models.
5. Development of BMDM-1 analogs with improved pharmacological properties.
Conclusion:
In conclusion, BMDM-1 is a promising compound with potential therapeutic applications in various diseases. Its potent biological activity and anti-cancer, anti-inflammatory, and anti-oxidant properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models.

Synthesis Methods

The synthesis of BMDM-1 involves the reaction of 2-methylphenol with 1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with chloromethyl methyl ether to obtain the final compound.

Scientific Research Applications

BMDM-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that BMDM-1 exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BMDM-1 has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-11-4-2-3-5-13(11)20-9-16-18-17(19-23-16)12-6-7-14-15(8-12)22-10-21-14/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNXBGCJXJJBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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